molecular formula C18H15NO2 B2795152 N-Benzyl-3-hydroxy-2-naphthamide CAS No. 104040-43-9

N-Benzyl-3-hydroxy-2-naphthamide

Cat. No.: B2795152
CAS No.: 104040-43-9
M. Wt: 277.323
InChI Key: VFKWHSRZSNRCNU-UHFFFAOYSA-N
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Description

N-Benzyl-3-hydroxy-2-naphthamide is an organic compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol It is characterized by the presence of a benzyl group attached to the nitrogen atom of a 3-hydroxy-2-naphthamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-hydroxy-2-naphthamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with benzylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-hydroxy-2-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-3-hydroxy-2-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-3-hydroxy-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities .

Properties

IUPAC Name

N-benzyl-3-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-17-11-15-9-5-4-8-14(15)10-16(17)18(21)19-12-13-6-2-1-3-7-13/h1-11,20H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKWHSRZSNRCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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